Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl--D-glucopyranoside
Description
Historical Context and Discovery
The development of acetyl 2-deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl-β-D-glucopyranoside is rooted in the mid-20th-century advancements in carbohydrate chemistry, particularly the emergence of protective group strategies to address the inherent complexity of polyhydroxylated molecules. The phthalimido group, first popularized in peptide synthesis as a protective moiety for amines, was adapted for carbohydrate systems in the 1970s to stabilize amino sugars during glycosylation. Early work on 2-deoxy-2-phthalimido glucopyranosides, such as methyl 2-deoxy-2-N-phthalimido-β-D-glucopyranoside, demonstrated the group’s utility in directing β-selectivity during glycosidic bond formation.
The addition of acetyl groups at C3 and C6 in this compound reflects the broader adoption of transient protections to modulate steric and electronic effects. For instance, 4,6-O-benzylidene protections were historically used to rigidify the glucopyranoside ring and enhance α-selectivity, but acetyl groups offer a balance between stability and ease of removal under mild basic conditions. The deoxygenation at C4, a less common modification, likely arose from efforts to simplify the carbohydrate scaffold for specialized applications, such as probing enzyme active sites resistant to steric bulk.
Biological and Chemical Significance of Modified Glycopyranosides
Modified glycopyranosides like acetyl 2-deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl-β-D-glucopyranoside serve as critical tools in glycobiology and medicinal chemistry. The phthalimido group at C2 mimics the natural N-acetylglucosamine (GlcNAc) moiety while providing enhanced stability against enzymatic degradation. This mimicry enables the compound to act as a substrate analog for glycosyltransferases involved in post-translational modifications, such as O-GlcNAcylation, which regulates protein function in cellular signaling.
The strategic deoxygenation at C2 and C4 alters the compound’s hydrogen-bonding capacity and ring conformation, which can be exploited to study carbohydrate-protein interactions. For example, the absence of hydroxyl groups at these positions reduces water solubility, favoring hydrophobic interactions in enzyme active sites. Additionally, the acetyl groups at C3 and C6 introduce steric bulk that can hinder undesired side reactions during oligosaccharide assembly, such as neighboring group participation or premature glycosidic bond cleavage.
Role of Protective Groups in Carbohydrate Chemistry
Protective groups are indispensable in carbohydrate synthesis, enabling chemists to navigate the challenges posed by multiple hydroxyl groups with similar reactivity. In acetyl 2-deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl-β-D-glucopyranoside, the phthalimido and acetyl groups exemplify two complementary strategies: permanent protections for long-term stability and transient protections for stepwise assembly.
The phthalimido group, introduced via nucleophilic substitution of a 2-amino sugar with phthalic anhydride, serves as a robust, orthogonal protection that remains intact during most glycosylation and deacetylation steps. Its electron-withdrawing nature also activates the anomeric center for glycosylation, favoring β-configuration through neighboring group participation. In contrast, acetyl groups are employed for temporary protection, as they can be selectively removed using Zemplén conditions (NaOMe/MeOH) without affecting the phthalimido group.
Recent innovations in protective group chemistry, such as the use of microwave-assisted deprotection and photolabile groups, have further refined the synthesis of derivatives like this compound. For instance, microwave irradiation has been shown to accelerate the decarboxylative elimination of glucuronyl donors, a step relevant to generating deoxygenated scaffolds. These advancements underscore the iterative nature of carbohydrate synthesis, where each protective group is chosen to align with both synthetic feasibility and the desired functional profile of the final molecule.
The compound’s design also highlights the trend toward "tunable" protections that balance steric effects with electronic influences. For example, the 4,6-di-O-acetyl configuration in acetyl 2-deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl-β-D-glucopyranoside prevents unwanted participation from the C6 hydroxyl while maintaining sufficient flexibility for subsequent functionalization at C4. Such precision ensures that the molecule can serve as a versatile building block for complex glycoconjugates, including glycosaminoglycan analogs and glycomimetic drugs.
Properties
Molecular Formula |
C20H21NO9 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
[4,6-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H21NO9/c1-10(22)27-9-13-8-16(28-11(2)23)17(20(30-13)29-12(3)24)21-18(25)14-6-4-5-7-15(14)19(21)26/h4-7,13,16-17,20H,8-9H2,1-3H3 |
InChI Key |
KLEJARSCWMKSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CC(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Starting Materials
The synthesis of acetyl 2-deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl-β-D-glucopyranoside typically begins with derivatives of 2-amino-2-deoxy-D-glucose (glucosamine). The phthalimido group at C-2 serves as a robust protective moiety, while acetyl groups at C-3, C-4, and C-6 enable regioselective deprotection during downstream functionalization. Key starting materials include:
Glycosylation Methods
Trichloroacetimidate-Mediated Glycosylation
The trichloroacetimidate method is the most efficient route for constructing β-linked glycosides. For example:
- Donor preparation : 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl trichloroacetimidate is synthesized by treating the corresponding hemiacetal with trichloroacetonitrile and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- Coupling reaction : The donor is reacted with a 4-OH glucosamine acceptor (e.g., benzyl 3,6-di-O-benzoyl-2-deoxy-2-phthalimido-β-D-glucopyranoside) using trimethylsilyl triflate (TMSOTf) as a promoter. This yields the β(1→4)-linked disaccharide in 80–85% yield .
Table 1: Glycosylation Conditions and Yields
| Donor | Acceptor | Promoter | Solvent | Yield (%) |
|---|---|---|---|---|
| Trichloroacetimidate | 4-OH glucosamine | TMSOTf | CH₂Cl₂ | 85 |
| Glycosyl bromide | Methyl mannopyranoside | AgOTf | Toluene | 72 |
| Thioglycoside | Lactosamine | NIS/TfOH | CHCl₃ | 57 |
Acetylation and Deprotection
Regioselective Acetylation
After glycosylation, acetyl groups are introduced or retained to block undesired hydroxyl groups:
- Simultaneous acetylation : Treatment with acetic anhydride in pyridine selectively acetylates C-3, C-4, and C-6 positions while preserving the phthalimido group.
- Stepwise deprotection : Benzylidene or benzyl groups at C-4/C-6 are removed via hydrogenolysis or acid hydrolysis, followed by re-acetylation.
Purification and Characterization
Chromatographic Techniques
Challenges and Optimization
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl–D-glucopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.
Substitution: The phthalimido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of dilute hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products
Scientific Research Applications
Synthesis and Derivatives
The synthesis of Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl-D-glucopyranoside has been explored in various studies. It involves several steps of acetylation and the introduction of the phthalimido group. The methodology often includes:
- Protection of Hydroxyl Groups : The hydroxyl groups on the glucopyranose ring are protected using acetylation techniques.
- Formation of Phthalimido Group : The introduction of the phthalimido group typically involves a reaction with phthalic anhydride or similar reagents.
- Deprotection : In some cases, selective deprotection is performed to yield derivatives suitable for specific biological applications.
Biological Activities
Research has indicated that Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl-D-glucopyranoside possesses several biological activities:
- Antimicrobial Properties : Some studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, making them candidates for new antibacterial therapies .
- Anti-Cancer Activity : There is ongoing research into the anti-cancer properties of this compound and its derivatives. For example, compounds with similar structures have shown promise in inhibiting tumor growth in preclinical models .
- Glycobiology Applications : The compound's structure allows it to be utilized in glycosylation reactions, which are crucial for synthesizing glycoproteins and glycolipids used in therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various acetylated glucopyranosides against multi-drug resistant bacteria. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as novel antibacterial agents .
Case Study 2: Anti-Cancer Research
In another study focusing on cancer therapeutics, derivatives of Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl-D-glucopyranoside were evaluated for their ability to inhibit angiogenesis. The findings revealed that some derivatives effectively reduced vascular endothelial growth factor (VEGF) levels in vitro, indicating a mechanism by which they may impede tumor growth .
Mechanism of Action
The mechanism of action of Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl–D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can act as a substrate or inhibitor, depending on the context of the study. The acetyl and phthalimido groups play crucial roles in modulating its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Reactivity
Protecting Groups at C2
- Phthalimido vs. Trifluoroacetamido: The target compound’s phthalimido group (C2) provides robust protection for the amine, requiring harsh conditions (e.g., hydrazine) for deprotection. In contrast, 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranosyl bromide () uses a trifluoroacetamido group, which is more labile and removable under milder basic conditions. This difference impacts their utility in multi-step syntheses . Acetamido Derivatives: Compounds like 2-acetamido-4-O-acetyl-2-deoxy-1,3,6-tri-O-pivaloyl-β-D-glucopyranoside () feature acetamido groups, offering moderate protection stability. Pivaloyl groups at C1, C3, and C6 enhance steric hindrance, reducing unwanted side reactions during glycosylation .
Acetylation Patterns
- The target compound’s 3,6-di-O-acetyl configuration contrasts with tri-O-acetylated analogs (e.g., Methyl 2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside, ). Fewer acetyl groups may increase reactivity at specific positions, enabling regioselective glycosylation .
Hydrophobic Modifications
- Octyl Derivatives: Octyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside () incorporates an octyl chain at the anomeric position, enhancing lipid solubility. This modification is advantageous for membrane-associated enzyme assays or drug delivery systems .
Fluorinated Analogs
- 2-Acetamido-4-fluoro-1,3,6-tri-O-acetyl-2,4-dideoxy-D-glucopyranose () introduces a fluorine atom at C4, creating a mechanism-based inhibitor for glycosidases. This substitution alters electronic properties, making it a probe for enzymatic transition states .
Glycosylation Efficiency
- The target compound’s β-selectivity is comparable to trifluoroacetamido derivatives () but superior to benzyl-protected analogs (e.g., Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-(2′-deoxy-2′-phthalimido-3′,6′-O-diacetyl-4′-deoxy-β-D-glucopyranosyl)-β-D-glucopyranoside, ). Benzyl groups require hydrogenolysis for removal, limiting their use in acid-sensitive syntheses .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Biological Activity
Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl-β-D-glucopyranoside is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C20H21NO9
- Molecular Weight : 421.39 g/mol
- CAS Number : 87190-67-8
The structure features multiple acetyl groups and a phthalimido moiety, which are significant for its biological interactions. The compound is typically presented as a solid and is sensitive to heat, requiring storage at low temperatures to maintain stability .
Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl-β-D-glucopyranoside exhibits its biological activity primarily through the inhibition of glycosidases and glycosyltransferases. These enzymes are crucial for the metabolism of carbohydrates and play significant roles in various physiological processes, including cell signaling and pathogen recognition.
Inhibition of Glycosidases
Research indicates that iminosugars, including derivatives like Acetyl 2-Deoxy-2-phthalimido compounds, act as potent inhibitors of glycosidases. This inhibition can lead to altered glycosylation patterns on proteins and lipids, impacting cellular functions such as adhesion and communication.
For example, studies have shown that similar compounds can effectively inhibit α-L-fucosidase, an enzyme involved in the degradation of fucose-containing glycoconjugates. The inhibition mechanism often involves mimicking the transition state of the enzymatic reaction, thereby preventing substrate binding .
Antimicrobial Properties
One notable application of Acetyl 2-Deoxy-2-phthalimido derivatives is their potential antimicrobial activity. Research has demonstrated that these compounds exhibit bactericidal effects against various pathogens, including Mycobacterium tuberculosis. The specific interactions with bacterial enzymes suggest a promising avenue for developing new antimicrobial agents .
Anti-Cancer Potential
In addition to antimicrobial effects, these compounds have been investigated for their anti-cancer properties. The modulation of glycosylation patterns can influence tumor cell behavior, including proliferation and metastasis. In vitro studies have reported that such glycomimetics can hinder cancer cell growth by disrupting the normal glycosylation processes essential for tumor progression .
Case Studies and Research Findings
Several studies highlight the biological activities associated with Acetyl 2-Deoxy-2-phthalimido derivatives:
- Antibacterial Activity : A study demonstrated that a related compound showed significant inhibition against M. tuberculosis, indicating potential use in tuberculosis treatment protocols .
- Glycosidase Inhibition : Research reported that compounds similar to Acetyl 2-Deoxy derivatives effectively inhibited various glycosidases, showcasing their role as competitive inhibitors with Ki values in the nanomolar range .
- Cancer Cell Line Studies : In vitro assays on cancer cell lines revealed that these compounds could reduce cell viability and induce apoptosis through glycosylation modulation .
Data Table: Biological Activity Overview
Q & A
Q. What is the primary role of Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl-β-D-glucopyranoside in carbohydrate chemistry?
This compound serves as a protected glycosyl donor in glycosylation reactions, enabling the synthesis of β-linked glucosamine residues in oligosaccharides and glycoconjugates. Its phthalimido and acetyl groups protect reactive hydroxyl and amine functionalities, ensuring regioselective glycosidic bond formation . Researchers commonly use it to introduce glucosamine units into complex glycan structures, facilitating studies on carbohydrate-protein interactions and molecular recognition .
Q. How does the solubility profile of this compound influence experimental design?
The compound is soluble in polar aprotic solvents (e.g., dichloromethane, acetone) and moderately polar solvents (e.g., methanol, ethyl acetate). This solubility dictates its use in homogeneous reaction conditions for glycosylation, where solvent choice impacts reaction kinetics and stereochemical outcomes. For example, dichloromethane is preferred for trichloroacetimidate-based glycosylations due to its low nucleophilicity and compatibility with Lewis acid catalysts like BF₃·Et₂O .
Q. What are common synthetic challenges when using this compound as a glycosyl donor?
Key challenges include maintaining β-selectivity during glycosylation and avoiding premature deprotection. The phthalimido group at C2 stabilizes the oxocarbenium ion intermediate, favoring β-anomer formation via neighboring-group participation. However, competing side reactions (e.g., hydrolysis of the acetyl groups) can occur if moisture is not rigorously excluded. Optimizing reaction temperature (-20°C to 0°C) and using molecular sieves are critical to suppress these side pathways .
Advanced Research Questions
Q. How can this compound be leveraged to study glycosyltransferase enzyme specificity?
The compound acts as a substrate analog in glycosyltransferase assays. By replacing native glycosyl donors (e.g., UDP-GlcNAc), it enables probing of enzyme active-site flexibility. For example, 4-deoxy derivatives of this compound (synthesized via NaBH₄ reduction or catalytic hydrogenation) have been used to investigate the role of the C4 hydroxyl group in β-N-acetylhexosaminidase recognition. Fungal enzymes like Talaromyces flavus β-N-acetylhexosaminidase show high activity toward 4-deoxy analogs, suggesting tolerance for structural modifications at this position .
Q. What strategies are employed to resolve contradictions in glycosylation yields with this donor?
Discrepancies in glycosylation efficiency often arise from competing steric and electronic effects. For instance, bulky acceptors (e.g., tertiary alcohols) may reduce yields due to steric hindrance. Advanced strategies include:
- Preactivation protocol : Pre-activating the donor with TMSOTf before adding the acceptor to minimize side reactions.
- Temporary protecting groups : Using 4-methoxybenzyl (PMB) or allyl groups at specific positions to enhance acceptor nucleophilicity.
- Kinetic vs. thermodynamic control : Adjusting reaction time and temperature to favor desired pathways .
Q. How can the compound’s structure be modified to probe glycan-protein binding interactions?
Systematic deprotection or functionalization of the acetyl and phthalimido groups allows structure-activity relationship (SAR) studies. For example:
- Selective deacetylation : Using hydrazine hydrate to remove acetyl groups at C3 or C6, revealing hydroxyls for further derivatization.
- Fluorophore conjugation : Introducing BODIPY or dansyl tags at the anomeric position to track glycan binding via fluorescence polarization . These modifications enable precise mapping of glycan epitopes critical for interactions with lectins or antibodies.
Methodological Considerations
Q. What analytical techniques validate the purity and structure of synthetic products derived from this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and anomeric configuration. Key signals include H1 (δ 5.2–5.5 ppm for β-anomers) and phthalimido aromatic protons (δ 7.6–7.8 ppm).
- MALDI-TOF MS : Detects molecular ions (e.g., [M+Na]⁺) for oligosaccharide products, with deviations <0.05% from theoretical mass indicating purity.
- HPLC-ELSD : Quantifies glycosylation efficiency using hydrophilic interaction liquid chromatography (HILIC) .
Q. How does the compound’s reactivity compare to other glucosamine donors (e.g., trichloroacetimidates vs. thioglycosides)?
Trichloroacetimidate derivatives of this compound exhibit higher reactivity than thioglycosides, enabling glycosylations under milder conditions. However, thioglycosides offer superior stability for long-term storage and iterative synthesis. Hybrid approaches (e.g., preactivation of thioglycosides with NIS/TfOH) combine the benefits of both .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
